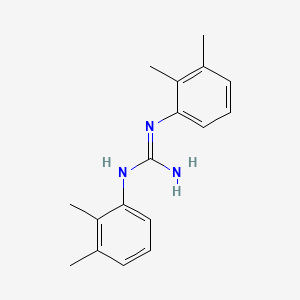
N,N'-Bis(dimethylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound is particularly notable for its use in the rubber industry as an accelerator in the vulcanization process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylphenyl)guanidine typically involves the reaction of aniline derivatives with cyanamides or thioureas. One common method is the reaction of N,N’-bis-tert-butoxycarbonylthiourea with aromatic amines in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidine compound .
Industrial Production Methods
Industrial production of N,N’-Bis(dimethylphenyl)guanidine often employs a one-pot synthesis approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the final product. This approach is advantageous due to its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(dimethylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidine oxides.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Guanidine oxides.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N,N’-Bis(dimethylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of other guanidine derivatives.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an α2-noradrenaline receptor antagonist.
Industry: Widely used in the rubber industry as an accelerator in the vulcanization process.
Mechanism of Action
The mechanism of action of N,N’-Bis(dimethylphenyl)guanidine involves its ability to form stable complexes with various substrates. In biological systems, it can interact with nucleic acids and proteins, influencing their structure and function. The compound’s high basicity allows it to act as a proton acceptor, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylguanidine: Another guanidine derivative used in the rubber industry.
N,N’-Diisopropylguanidine: Known for its use in organic synthesis as a strong base.
N,N’-Dicyclohexylguanidine: Used as a catalyst in polymerization reactions.
Uniqueness
N,N’-Bis(dimethylphenyl)guanidine is unique due to its specific structure, which imparts distinct properties such as high thermal stability and reactivity. Its ability to act as both a nucleophile and an electrophile makes it versatile in various chemical reactions, setting it apart from other guanidine derivatives .
Properties
CAS No. |
75535-12-5 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1,2-bis(2,3-dimethylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-11-7-5-9-15(13(11)3)19-17(18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H3,18,19,20) |
InChI Key |
SQDYIZWEQGMDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=NC2=CC=CC(=C2C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


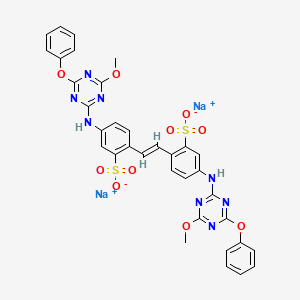
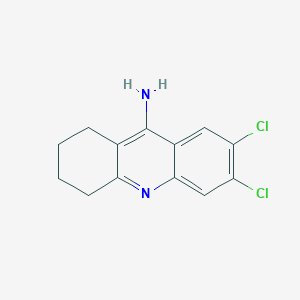
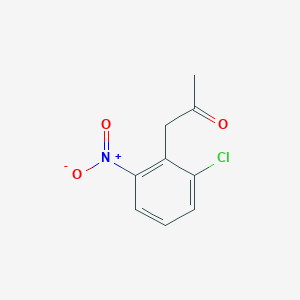
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)

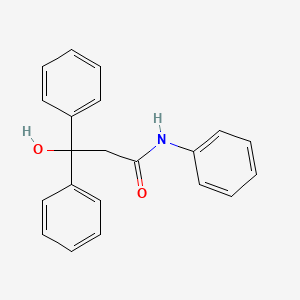
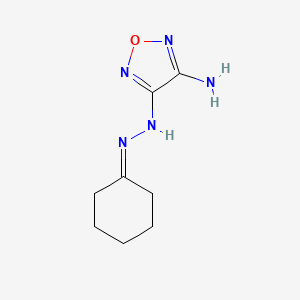
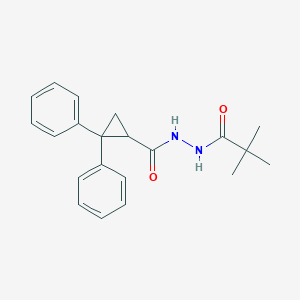
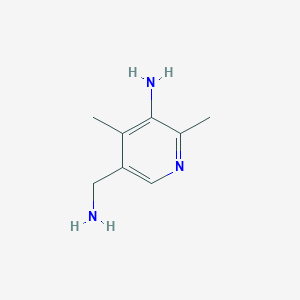
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
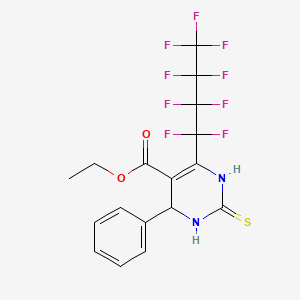
![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)
